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Abstract
α-Bromopropiophenone (2-bromo-1-phenyl-1-propanone) is a pivotal intermediate in organic

synthesis, renowned for its utility as a versatile building block in the construction of a wide array

of pharmaceutical agents and complex organic molecules.[1][2] This technical guide provides

an in-depth overview of α-bromopropiophenone, encompassing its synthesis, chemical

properties, and significant applications, with a particular focus on its role in drug development.

Detailed experimental protocols, quantitative data analysis, and visual representations of

reaction pathways are presented to serve as a comprehensive resource for researchers in the

field.

Introduction
α-Bromopropiophenone, a member of the α-halo ketone class of compounds, is a colorless to

pale yellow liquid characterized by the presence of a bromine atom at the carbon alpha to the

carbonyl group.[2] This structural feature imparts a high degree of reactivity, making it a

valuable precursor in various synthetic transformations.[2] Its primary application lies in the

synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[1] Notably,

it is a key starting material for the synthesis of several central nervous system stimulants and

related compounds, including cathinone and its derivatives, as well as the bronchodilator and

decongestant ephedrine.[3][4]
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Physicochemical Properties
A summary of the key physicochemical properties of α-bromopropiophenone is provided in the

table below.

Property Value Reference(s)

Molecular Formula C₉H₉BrO [1][5]

Molecular Weight 213.07 g/mol [1][5]

Appearance
Colorless to pale yellow

liquid/oil
[1][2]

Boiling Point 245-250 °C (lit.)

138-140 °C at 14 mmHg (lit.)

135-138 °C at 20 mmHg [6][7]

Density 1.41 g/cm³ at 25 °C (lit.) [1]

Refractive Index n20/D 1.571 (lit.)

Solubility

Insoluble in water; Soluble in

organic solvents like ethanol,

ether, acetone, and

dichloromethane.

[1]

CAS Number 2114-00-3 [2]

Synthesis of α-Bromopropiophenone
The most prevalent method for the synthesis of α-bromopropiophenone is the direct α-

bromination of propiophenone. Several protocols have been developed, employing different

brominating agents and reaction conditions to optimize yield and purity.

Synthesis Methods: A Comparative Overview
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Method
Brominati
ng Agent

Solvent
Catalyst/
Condition
s

Yield Purity
Referenc
e(s)

Direct

Brominatio

n

Bromine

(Br₂)

Dichlorome

thane
20 °C

Quantitativ

e

Not

specified
[8]

In Situ

Brominatio

n

Sodium

Bromide /

Hydrogen

Peroxide

30%

Sulfuric

Acid

Room

Temperatur

e, 1-2h

94%
96%

(HPLC)
[9]

Direct

Brominatio

n in

Aqueous

Suspensio

n

Bromine

(Br₂)

Saturated

Sodium

Chloride

Solution

~50 °C
~Quantitati

ve

Not

specified
[10]

Friedel-

Crafts

Acylation

Bromoprop

ionyl

bromide

Benzene
Aluminum

chloride
80%

Not

specified
[6][7]

Brominatio

n with

Cupric

Bromide

Cupric

Bromide

Ethyl

acetate /

Chloroform

Reflux (60-

80 °C),

0.5-1h

95%
Not

specified
[11]

Detailed Experimental Protocols
Protocol 1: Green Synthesis via in situ Bromination[9]

This method utilizes a safer and more environmentally friendly approach by generating bromine

in situ.

Materials:

Propiophenone (13.4 g, 0.1 mol)
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Sodium bromide (41.2 g, 0.4 mol)

30% Sulfuric acid (32.7 g, 0.1 mol)

27% Hydrogen peroxide (35.2 g, 0.25 mol)

Saturated sodium carbonate solution

Saturated sodium chloride solution

Anhydrous magnesium sulfate

500 mL round-bottom flask

Procedure:

To a 500 mL round-bottom flask, add propiophenone (13.4 g) and sodium bromide (41.2

g).

Stir the mixture evenly at room temperature.

Add 30% sulfuric acid (32.7 g) to the mixture.

Slowly add 27% hydrogen peroxide (35.2 g) dropwise.

Continue to stir the reaction mixture for 1-2 hours after the addition is complete.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, stop stirring and allow the layers to separate.

Wash the organic layer with saturated sodium carbonate solution and then with saturated

sodium chloride solution.

Dry the organic phase over anhydrous magnesium sulfate.

Concentrate the organic phase to obtain α-bromopropiophenone as a yellow oily liquid.

Expected Outcome:
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Yield: 94%

Purity: 96% (as determined by HPLC)

Protocol 2: Direct Bromination in Dichloromethane

This is a classic and straightforward method for α-bromination.

Materials:

Propiophenone (72 g, 0.5 mol)

Bromine (82 g, 0.51 mol)

Dichloromethane (600 mL)

Procedure:

Dissolve propiophenone (72 g) in 500 mL of dichloromethane in a suitable reaction vessel.

Prepare a solution of bromine (82 g) in 100 mL of dichloromethane.

Add the bromine solution dropwise to the propiophenone solution at 20 °C with stirring.

After the addition is complete, stir the solution for an additional 30 minutes.

Evaporate the solvent under reduced pressure to obtain α-bromopropiophenone.

Expected Outcome:

Yield: Quantitative

Key Reactions and Applications in Drug
Development
α-Bromopropiophenone is a versatile intermediate due to the reactivity of the carbon-bromine

bond, which is susceptible to nucleophilic substitution.
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Synthesis of Cathinone and its Derivatives
A primary application of α-bromopropiophenone is in the synthesis of cathinone and its

substituted analogs, which are of significant interest in medicinal chemistry and pharmacology.

The reaction proceeds via a nucleophilic substitution of the bromine atom by an amine.

Reaction with Methylamine:

The reaction of α-bromopropiophenone with methylamine yields α-methylaminopropiophenone

(methcathinone or ephedrone), a precursor for the synthesis of ephedrine and

pseudoephedrine.[4]

Mechanism: The reaction is a standard SN2 nucleophilic substitution. The nitrogen atom of

methylamine acts as a nucleophile, attacking the electrophilic α-carbon and displacing the

bromide ion.

Diagram of the Reaction with Methylamine:

Caption: Reaction of α-bromopropiophenone with methylamine.

Synthesis of Ephedrine
α-Methylaminopropiophenone, derived from α-bromopropiophenone, can be reduced to form

ephedrine and pseudoephedrine.[4] This reduction of the ketone functionality to a secondary

alcohol is a critical step in the synthesis of these widely used pharmaceuticals.

Favorskii Rearrangement
Under basic conditions, α-halo ketones like α-bromopropiophenone can undergo the Favorskii

rearrangement to yield carboxylic acid derivatives.[8][12] This reaction proceeds through a

cyclopropanone intermediate and can be a powerful tool for carbon skeleton rearrangement.

[13] The specific products depend on the base and nucleophile used.[13]

Diagram of the Favorskii Rearrangement Mechanism:
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Favorskii Rearrangement of α-Bromopropiophenone

α-Bromopropiophenone

C₆H₅COCH(Br)CH₃

Enolate Formation

Base removes α'-proton

Base (e.g., OH⁻)

Cyclopropanone Intermediate

Intramolecular SN2

Nucleophilic Attack

Nucleophile attacks carbonyl carbon

Nucleophile (e.g., OH⁻)

Ring Opening

Forms more stable carbanion

Protonation

Yields final product

H₂O

Carboxylic Acid Derivative

e.g., C₆H₅CH(CH₃)COOH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for α-Bromopropiophenone Synthesis and Reaction

Synthesis of α-Bromopropiophenone

Work-up and Purification

Subsequent Reaction (e.g., Amination)

1. Reactant Setup
(Propiophenone, Brominating Agent, Solvent)

2. Bromination Reaction
(Controlled Temperature and Addition)

3. Reaction Monitoring
(TLC)

4. Quenching and Phase Separation

5. Washing
(e.g., with NaHCO₃, Brine)

6. Drying
(Anhydrous MgSO₄ or Na₂SO₄)

7. Solvent Removal
(Rotary Evaporation)

8. (Optional) Further Purification
(Distillation or Crystallization)

9. Reaction with Nucleophile
(e.g., Methylamine)

10. Product Isolation and Purification

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b084759?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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